molecular formula C19H15ClN2O3 B2576191 Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate CAS No. 341927-74-0

Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate

Cat. No.: B2576191
CAS No.: 341927-74-0
M. Wt: 354.79
InChI Key: UCNLAFXMURUZOU-UHFFFAOYSA-N
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Description

Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a cyano group, and an enoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and ethyl 4-aminobenzoate.

    Knoevenagel Condensation: 4-chlorobenzaldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to form the intermediate 3-(4-chlorophenyl)-2-cyanoprop-2-enal.

    Amidation: The intermediate is then reacted with ethyl 4-aminobenzoate under acidic conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the cyano group to an amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Sodium hydroxide (NaOH), various nucleophiles

Major Products

    Oxidation: Carboxylic acid derivatives

    Reduction: Amino derivatives

    Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, the cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-chlorophenyl)amino]benzoate
  • Ethyl 4-[(4-methylphenyl)amino]benzoate
  • Ethyl 4-[(4-fluorophenyl)amino]benzoate

Uniqueness

Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate is unique due to the presence of the cyano and enoyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. These functional groups enable the compound to participate in a broader range of chemical reactions and interact with biological targets in unique ways.

This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its synthetic routes, chemical behavior, and potential applications

Properties

IUPAC Name

ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c1-2-25-19(24)14-5-9-17(10-6-14)22-18(23)15(12-21)11-13-3-7-16(20)8-4-13/h3-11H,2H2,1H3,(H,22,23)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNLAFXMURUZOU-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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